molecular formula C25H35N3O2 B6074353 1-{3-[1-(3-cyclohexen-1-ylcarbonyl)-4-piperidinyl]propanoyl}-4-phenylpiperazine

1-{3-[1-(3-cyclohexen-1-ylcarbonyl)-4-piperidinyl]propanoyl}-4-phenylpiperazine

Cat. No. B6074353
M. Wt: 409.6 g/mol
InChI Key: TTZVCASQHQNBOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{3-[1-(3-cyclohexen-1-ylcarbonyl)-4-piperidinyl]propanoyl}-4-phenylpiperazine, commonly known as CPP, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CPP is a piperazine derivative that has been shown to have a unique mechanism of action, making it a promising candidate for the treatment of various diseases.

Mechanism of Action

CPP acts as a partial agonist at the dopamine D2 receptor and a full agonist at the serotonin 5-HT1A receptor. It also acts as an antagonist at the serotonin 5-HT2A receptor. This unique mechanism of action makes CPP a promising candidate for the treatment of various neuropsychiatric disorders.
Biochemical and Physiological Effects:
CPP has been shown to modulate the activity of various neurotransmitter systems in the brain, including dopamine, serotonin, and norepinephrine. It has also been shown to increase the release of acetylcholine in the prefrontal cortex, which is thought to be involved in cognitive processes such as attention and working memory.

Advantages and Limitations for Lab Experiments

One of the main advantages of CPP is its unique mechanism of action, which makes it a promising candidate for the treatment of various neuropsychiatric disorders. However, CPP has been shown to have limited bioavailability, which may limit its therapeutic potential. Additionally, further research is needed to fully understand the long-term effects of CPP on the brain and body.

Future Directions

There are several future directions for research on CPP. One area of interest is the potential use of CPP as a treatment for substance use disorders, as it has been shown to modulate the activity of the dopamine system, which is involved in reward processing. Additionally, further research is needed to fully understand the pharmacokinetics and pharmacodynamics of CPP, which may inform the development of more effective and targeted treatments for neuropsychiatric disorders. Finally, there is a need for more research on the potential side effects of CPP, as well as its interactions with other medications.

Synthesis Methods

CPP can be synthesized through a multistep process, starting with the reaction of piperazine with 3-cyclohexen-1-ylcarbonyl chloride. The resulting intermediate is then reacted with 4-phenyl-1,2,3,6-tetrahydropyridine-2,5-dione to yield CPP. The synthesis of CPP has been optimized over the years, resulting in high yields and purity.

Scientific Research Applications

CPP has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to have antipsychotic, anxiolytic, and analgesic properties, making it a promising candidate for the treatment of schizophrenia, anxiety disorders, and chronic pain.

properties

IUPAC Name

3-[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]-1-(4-phenylpiperazin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H35N3O2/c29-24(27-19-17-26(18-20-27)23-9-5-2-6-10-23)12-11-21-13-15-28(16-14-21)25(30)22-7-3-1-4-8-22/h1-3,5-6,9-10,21-22H,4,7-8,11-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTZVCASQHQNBOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)N2CCC(CC2)CCC(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H35N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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